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Compound of Interest

Compound Name: Giredestrant

Cat. No.: B1649318 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of giredestrant's performance with other selective estrogen receptor

degraders (SERDs) and standard endocrine therapies. The information is based on publicly

available data from pivotal clinical trials.

Giredestrant is an investigational, oral, next-generation selective estrogen receptor degrader

(SERD) and full antagonist designed to block the estrogen receptor (ER) and trigger its

degradation.[1][2] It is being evaluated in a comprehensive clinical development program

across various stages of ER-positive (ER+), HER2-negative (HER2-) breast cancer. This guide

summarizes the key findings from its Phase III clinical trials and compares them with

established and emerging therapies.

Mechanism of Action: Targeting the Estrogen
Receptor Pathway
Giredestrant works by binding to the estrogen receptor, which is a key driver of growth in ER+

breast cancer. This binding not only blocks the receptor's activity but also leads to its

degradation, thereby reducing the overall levels of ER protein in the cancer cells. This dual

action aims to overcome resistance to other endocrine therapies.
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Estrogen receptor signaling and points of therapeutic intervention.

Giredestrant in Advanced or Metastatic Breast
Cancer: The evERA Trial
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The Phase III evERA Breast Cancer study evaluated giredestrant in combination with

everolimus versus standard-of-care endocrine therapy plus everolimus in patients with ER+,

HER2- locally advanced or metastatic breast cancer previously treated with a CDK4/6 inhibitor.

[1][3]

Experimental Protocol: evERA Breast Cancer
(NCT05306340)

Study Design: A Phase III, randomized, open-label, multicenter study.[1]

Patient Population: Patients with ER+, HER2- locally advanced or metastatic breast cancer

who had prior treatment with a CDK4/6 inhibitor and endocrine therapy.

Intervention: Giredestrant plus everolimus.

Comparator: Physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor)

plus everolimus.

Primary Endpoints: Investigator-assessed progression-free survival (PFS) in the intent-to-

treat (ITT) and ESR1-mutated populations.

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of

response (DOR), clinical benefit rate (CBR), and safety.
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Workflow of the evERA Breast Cancer Phase III trial.

Efficacy and Safety Data: evERA Trial
The evERA study met its primary endpoints, demonstrating a statistically significant

improvement in progression-free survival for the giredestrant combination.
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Endpoint
Giredestrant +
Everolimus

Standard
Endocrine
Therapy +
Everolimus

Hazard Ratio
(95% CI)

p-value

PFS (ITT

Population)
8.77 months 5.49 months 0.56 (0.44-0.71) <0.0001

PFS (ESR1-

mutated)
9.99 months 5.45 months 0.38 (0.27-0.54) <0.0001

Overall Survival

(ITT)

Immature,

positive trend

observed

(HR=0.69)

Immature 0.69 (0.47-1.00) 0.0473

Overall Survival

(ESR1-mutated)

Immature,

positive trend

observed

(HR=0.62)

Immature 0.62 (0.38-1.02) 0.0566

Objective

Response Rate

(ITT)

23.8% 11.7% - -

Objective

Response Rate

(ESR1-mutated)

26.6% 13.8% - -

Data presented at ESMO Congress 2025.

The safety profile of the giredestrant and everolimus combination was manageable and

consistent with the known profiles of the individual drugs, with no new safety signals observed.

Notably, there were no cases of photopsia reported with giredestrant. The most common all-

grade treatment-emergent adverse effects were stomatitis, diarrhea, and anemia.
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The Phase III lidERA Breast Cancer study is the first trial of a SERD to demonstrate a

significant benefit in the adjuvant setting for ER+, HER2- early-stage breast cancer.

Experimental Protocol: lidERA Breast Cancer
(NCT04961996)

Study Design: A Phase III, global, randomized, open-label, multicenter study.

Patient Population: Over 4,100 patients with medium- and high-risk stage I-III ER+, HER2-

early breast cancer.

Intervention: Giredestrant (30 mg daily).

Comparator: Physician's choice of standard adjuvant endocrine therapy (tamoxifen or an

aromatase inhibitor).

Primary Endpoint: Invasive disease-free survival (iDFS).

Secondary Endpoints: Overall survival, disease-free survival, distant recurrence-free

survival, and safety.
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Workflow of the lidERA Breast Cancer Phase III trial.

Efficacy and Safety Data: lidERA Trial
The lidERA study met its primary endpoint at a pre-planned interim analysis, showing a

statistically significant and clinically meaningful improvement in invasive disease-free survival

with giredestrant compared to standard-of-care endocrine therapy. Detailed quantitative data

from this trial are anticipated to be presented at the San Antonio Breast Cancer Symposium in

December 2025. Overall survival data were immature at the time of the interim analysis but

showed a positive trend. Giredestrant was well-tolerated, and its safety profile was consistent

with previous studies, with no unexpected safety findings.
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Comparative Landscape: Giredestrant vs. Other
SERDs
The development of oral SERDs represents a significant advancement in endocrine therapy for

breast cancer. Below is a comparison of giredestrant with other key SERDs based on

available Phase II/III trial data.

Fulvestrant (Injectable SERD)
Fulvestrant is the first-in-class SERD, administered as an intramuscular injection. The Phase III

FALCON trial compared fulvestrant to the aromatase inhibitor anastrozole in endocrine therapy-

naïve postmenopausal women with HR+, HER2- advanced breast cancer.

Trial
Treatment
Arms

Median PFS Median OS
Key Adverse
Events

FALCON Fulvestrant 16.6 months 44.8 months

Arthralgia, hot

flashes, nausea,

fatigue

Anastrozole 13.8 months 42.7 months

Arthralgia, hot

flashes, fatigue,

headache

Final OS data showed no significant difference between the two arms.

Elacestrant (Oral SERD)
Elacestrant is an oral SERD approved for ER+, HER2-, ESR1-mutated advanced or metastatic

breast cancer after at least one line of endocrine therapy. The approval was based on the

Phase III EMERALD trial.
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Trial
Treatment
Arms

Median PFS
(Overall)

Median PFS
(ESR1-
mutated)

Key Adverse
Events

EMERALD Elacestrant 2.8 months 3.8 months

Nausea, fatigue,

vomiting,

decreased

appetite

Standard of Care 1.9 months 1.9 months

Fatigue,

arthralgia,

nausea, back

pain

Elacestrant demonstrated a significant PFS improvement, particularly in the ESR1-mutated

population.

Camizestrant (Oral SERD)
Camizestrant is another next-generation oral SERD being investigated in a broad clinical

program. The Phase II SERENA-2 trial compared two doses of camizestrant to fulvestrant.

Trial Treatment Arms Median PFS
Key Adverse
Events

SERENA-2 Camizestrant (75mg) 7.2 months

Photopsia,

bradycardia, asthenia,

anemia

Camizestrant (150mg) 7.7 months

Photopsia,

bradycardia, asthenia,

anemia

Fulvestrant 3.7 months
Arthralgia, nausea,

fatigue

Camizestrant showed a significant PFS benefit over fulvestrant. Photopsia (visual

disturbances) was a notable adverse event associated with camizestrant.
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Ongoing Research and Future Directions
The pionERA Phase III trial (NCT06065748) is currently evaluating giredestrant in combination

with a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) compared to fulvestrant plus a

CDK4/6 inhibitor in patients with ER+, HER2- advanced breast cancer who have developed

resistance to adjuvant endocrine therapy. The results of this trial will be crucial in positioning

giredestrant in the treatment landscape for endocrine-resistant breast cancer.

Summary and Conclusion
Giredestrant has demonstrated promising efficacy and a manageable safety profile in both

advanced and early-stage ER+, HER2- breast cancer. The positive results from the evERA and

lidERA Phase III trials position giredestrant as a potentially significant new oral endocrine

therapy option. The all-oral combination with everolimus in the evERA trial and the

demonstrated benefit in the adjuvant setting in the lidERA trial are notable advancements.

Direct comparisons with other oral SERDs are limited by the absence of head-to-head trials.

However, the available data suggest that giredestrant has a distinct efficacy and safety profile.

The ongoing pionERA trial will provide a direct comparison with fulvestrant in combination with

CDK4/6 inhibitors, further clarifying its role in the management of ER+ breast cancer. As more

detailed data from the giredestrant clinical trial program become available, a clearer picture of

its comparative effectiveness and place in therapy will emerge.
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[https://www.benchchem.com/product/b1649318#independent-validation-of-published-
giredestrant-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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